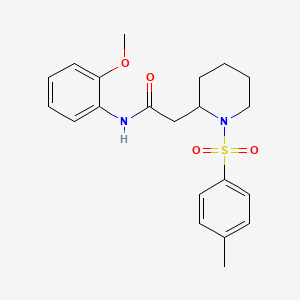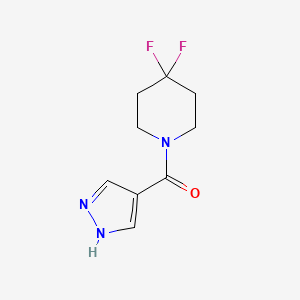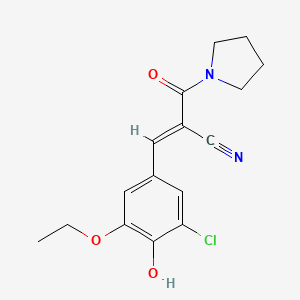
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Agrochemicals and Medicinal Compounds
The compound shows potential in the synthesis of agrochemicals or medicinal compounds through its involvement in chemical reactions. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlights its utility in creating useful adducts for these fields (Ghelfi et al., 2003).
Corrosion Inhibition
Its derivatives, particularly pyridine derivatives, have been studied for their corrosion inhibitory effects on steel in acidic environments, indicating its potential application in protecting materials from corrosion. This includes the study of pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl, showcasing its significant inhibition efficiency (Ansari, Quraishi, & Singh, 2015).
Characterization and Structural Analysis
The compound and its related derivatives have been characterized and analyzed through various spectroscopic methods, including X-ray structure analysis, highlighting the detailed molecular structure and providing insights into its reactivity and potential applications in the development of new compounds with specific properties (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Electrochemical Studies
Electrochemical impedance spectroscopy and morphological analyses of related compounds, like pyrrole, phenylpyrrole, and methoxyphenylpyrrole on carbon fiber microelectrodes, have been explored. These studies contribute to the understanding of the electrochemical properties of compounds related to "(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile," indicating potential applications in electronics or as sensors (Sarac, Sezgin, Ates, & Turhan, 2008).
properties
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-22-14-9-11(8-13(17)15(14)20)7-12(10-18)16(21)19-5-3-4-6-19/h7-9,20H,2-6H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJCPPFUNJEEZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N2CCCC2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N2CCCC2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)
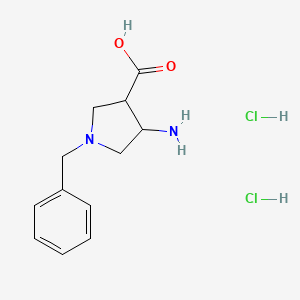
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
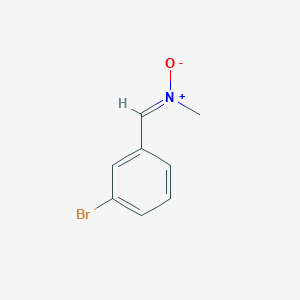

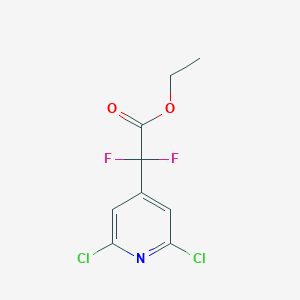
![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)
![2-((2-oxotetrahydrofuran-3-yl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2929031.png)
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)
![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)
![methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2929037.png)
